Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone
Description
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a bicyclic methanone derivative featuring an azetidine ring (3-membered) fused to a substituted piperidine moiety.
Properties
IUPAC Name |
azetidin-3-yl-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-10-13(2)4-6-15(7-5-13)12(16)11-8-14-9-11/h11,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALBDTORFULVFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features an azetidine ring, a piperidine moiety, and an ethoxymethyl group. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and in inflammatory pathways.
Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The azetidine and piperidine rings may contribute to interactions with neurotransmitter receptors or enzyme active sites, particularly those involved in acetylcholine metabolism or inflammatory responses.
In Vitro Studies
Acetylcholinesterase Inhibition: A study focusing on similar compounds demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain. The compound's structural analogs showed IC50 values ranging from 2.7 µM to higher concentrations depending on the substituents present . This suggests that this compound may also possess similar properties.
Anti-inflammatory Activity: Another line of investigation revealed that derivatives containing piperidine structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production . This mechanism could be relevant for therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
- Alzheimer's Disease Models: In a study evaluating the effects of related compounds on cognitive decline, it was found that AChE inhibitors significantly improved memory retention in animal models of Alzheimer’s disease. These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative disorders characterized by cholinergic dysfunction .
- Cancer Research: Research into piperidine derivatives has shown promise in cancer treatment, particularly through the inhibition of specific protein kinases involved in tumor growth. The role of such compounds in modulating cellular signaling pathways highlights their potential as therapeutic agents against various malignancies .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The target compound’s ethoxymethyl group distinguishes it from analogs with simpler methyl () or aryl () substituents. This group may enhance solubility in polar solvents compared to purely hydrophobic substituents.
- Analogs like those in incorporate heteroaromatic systems (e.g., pyrazolopyrimidine), which are absent in the target compound. Such groups are often linked to kinase inhibition or receptor binding.
Physical and Electronic Properties
Preparation Methods
General Synthetic Strategy
The synthesis of azetidine derivatives such as Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone typically involves:
- Formation of the azetidine ring via nucleophilic substitution or ring closure reactions.
- Functionalization of the piperidine ring, including alkylation and introduction of the ethoxymethyl group.
- Coupling of the azetidine moiety with the substituted piperidine through amide bond formation.
This approach is supported by patent literature and recent synthetic protocols emphasizing azetidine ring formation and subsequent functional group modifications.
Stepwise Preparation Methods
Synthesis of the Azetidine Core
- The azetidine ring can be constructed by nucleophilic displacement reactions starting from azetidin-3-ol derivatives or azetidine mesylates.
- For example, mesylation of azetidin-3-ol followed by nucleophilic substitution with amines under controlled temperature (55-60°C) for extended periods (12 hours) yields azetidine derivatives.
- Hydrogenation steps under elevated pressure (40-60 psi) and temperature (up to 60°C) with palladium catalysts are used to reduce intermediates and purify the azetidine core.
Introduction of the Ethoxymethyl Group on Piperidine
- The ethoxymethyl substituent on the piperidine ring is typically introduced via alkylation reactions using ethoxymethyl halides or ethers.
- The reaction is performed under basic conditions, often with triethylamine or similar bases, in inert solvents such as methylene chloride or acetonitrile.
- This step requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.
Coupling of Azetidine and Piperidine Units
- The coupling involves forming a methanone (amide) linkage between the azetidine nitrogen and the piperidine moiety.
- This is achieved by acylation of the piperidine nitrogen with azetidin-3-ylcarbonyl chloride or similar activated derivatives.
- The reaction is generally conducted in aprotic solvents with bases to scavenge generated acids, ensuring high yields and purity.
Representative Experimental Procedure
Detailed Research Findings and Optimization
- Yield Improvements: Using two equivalents of amine nucleophile instead of one and omitting additional bases improved yields from ~33% to ~72% in azetidine substitution reactions.
- Reaction Monitoring: NMR analysis during hydrogenation and substitution steps ensures completion and minimizes side products.
- Purification: Silica gel column chromatography using ethyl acetate/hexanes mixtures is effective in isolating pure products.
- Stability: The azetidine intermediates are stable at room temperature for extended periods (up to nine months), facilitating batch preparation and storage.
Summary Table of Preparation Conditions
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | 0°C to 80°C | Controls reaction rate and selectivity |
| Solvents | Acetonitrile, Methylene chloride | Dissolution and reaction medium |
| Bases | Triethylamine, Sodium bicarbonate | Neutralize acids, promote substitution |
| Pressure (Hydrogenation) | 40-60 psi | Facilitates catalytic hydrogenation |
| Reaction Time | 12-72 hours | Ensures completion of substitution/hydrogenation |
| Purification | Silica gel chromatography | Isolates pure compound |
Additional Notes
- The synthesis of this compound requires careful stepwise functionalization to maintain the integrity of the azetidine ring.
- The ethoxymethyl group introduction is a critical step that influences the compound’s pharmacological properties and solubility.
- Patented methods provide robust frameworks for scale-up and industrial synthesis, emphasizing safety and efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
